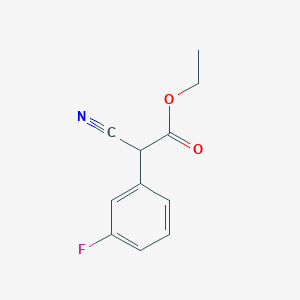

Ethyl 2-cyano-2-(3-fluorophenyl)acetate

Description

Ethyl 2-cyano-2-(3-fluorophenyl)acetate is a fluorinated cyanoacetate ester characterized by a cyano group and a 3-fluorophenyl substituent at the α-carbon of the acetate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of α,β-unsaturated carbonyl systems via Knoevenagel condensations . Its fluorine substituent enhances electron-withdrawing effects, influencing reactivity and stability in subsequent reactions.

Properties

IUPAC Name |

ethyl 2-cyano-2-(3-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDDOGDUKXFCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(3-fluorophenyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorobenzyl cyanide with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of ethyl 2-cyano-2-(3-fluorophenyl)acetate often involves large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-fluorophenylacetic acid.

Reduction: Formation of ethyl 2-amino-2-(3-fluorophenyl)acetate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-2-(3-fluorophenyl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various nucleophilic addition reactions. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Electron-withdrawing vs. donating groups : The 3-fluorophenyl group provides moderate electron withdrawal compared to nitro (stronger) or methoxy (donating) substituents, balancing reactivity and stability .

- Biological relevance : Fluorine at the 3-position may enhance metabolic stability in drug candidates, whereas indole derivatives (e.g., 5-fluoro-2-oxoindolin-3-ylidene) exhibit direct pharmacological activity .

- Peptide synthesis: OxymaPure, a hydroxyimino derivative, outperforms traditional additives like HOBt in coupling efficiency and safety .

Physicochemical Properties

- Solubility: Fluorinated derivatives generally exhibit lower polarity than nitro- or hydroxyimino-substituted analogs, enhancing solubility in organic solvents like ethyl acetate .

- Thermal stability: Cyano groups contribute to thermal stability, but nitro-substituted derivatives may decompose explosively under high heat .

Biological Activity

Ethyl 2-cyano-2-(3-fluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

Ethyl 2-cyano-2-(3-fluorophenyl)acetate features a cyano group attached to an ethyl acetate moiety with a fluorinated phenyl ring. This structure contributes to its reactivity and biological activity. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The biological activity of ethyl 2-cyano-2-(3-fluorophenyl)acetate primarily involves its interaction with various enzymes and receptors. The cyano group acts as an electrophile, allowing it to participate in nucleophilic reactions within biological systems. The fluorophenyl moiety may enhance binding affinity to specific proteins or enzymes, influencing their activity.

Anti-inflammatory Properties

Research indicates that ethyl 2-cyano-2-(3-fluorophenyl)acetate exhibits anti-inflammatory effects. It has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound demonstrates analgesic activity. Studies have reported its effectiveness in reducing pain responses in animal models, indicating its potential as a therapeutic agent for pain management.

Data Table: Biological Activities Summary

| Biological Activity | Mechanism | References |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory enzymes | |

| Analgesic | Reduction of pain responses | |

| Enzyme inhibition | Interaction with specific proteins |

Case Studies

- Anti-inflammatory Study : A study explored the effects of ethyl 2-cyano-2-(3-fluorophenyl)acetate on a murine model of inflammation. The results indicated a significant reduction in edema and inflammatory markers, supporting its use as an anti-inflammatory agent.

- Analgesic Efficacy : In another study, the compound was tested for analgesic effects using the formalin test in rats. The results showed a notable decrease in pain behavior, suggesting its potential for managing acute pain conditions.

Synthesis and Applications

Ethyl 2-cyano-2-(3-fluorophenyl)acetate can be synthesized through various methods, including nucleophilic substitution reactions and condensation reactions involving cyanoacetic acid derivatives . Its applications extend beyond medicinal chemistry; it serves as a building block for synthesizing more complex organic molecules and specialty chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.